molecular formula C11H17N3 B13323080 (2-Cyclohexylpyrimidin-4-yl)methanamine

(2-Cyclohexylpyrimidin-4-yl)methanamine

Cat. No.: B13323080
M. Wt: 191.27 g/mol
InChI Key: GSMIUOSFLJZBJA-UHFFFAOYSA-N
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Description

(2-Cyclohexylpyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylpyrimidin-4-yl)methanamine typically involves the reaction of cyclohexylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where cyclohexylamine reacts with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for mild oxidation conditions.

    Reduction: LiAlH4 is a strong reducing agent used in anhydrous conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine group, making it more nucleophilic for substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

(2-Cyclohexylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohexylpyrimidin-4-yl)methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(2-cyclohexylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h6-7,9H,1-5,8,12H2

InChI Key

GSMIUOSFLJZBJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=N2)CN

Origin of Product

United States

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